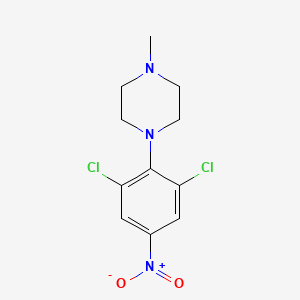

1-(2,6-Dichloro-4-nitrophenyl)-4-methylpiperazine

Description

Properties

IUPAC Name |

1-(2,6-dichloro-4-nitrophenyl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2N3O2/c1-14-2-4-15(5-3-14)11-9(12)6-8(16(17)18)7-10(11)13/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBVYOYGIPXLPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

The preparation of 1-(2,6-Dichloro-4-nitrophenyl)-4-methylpiperazine typically proceeds via the nucleophilic substitution of 2,6-dichloro-4-nitroaniline or related halonitrobenzene derivatives with 4-methylpiperazine. The reaction is carried out in polar aprotic solvents or alcohols, often under reflux or elevated temperature conditions to ensure complete conversion.

- Starting materials: 2,6-dichloro-4-nitroaniline (or halonitrobenzene analogs), 4-methylpiperazine

- Solvents: Ethanol, methanol, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO)

- Catalysts/Conditions: Potassium carbonate as a base, palladium on carbon (Pd/C) for hydrogenation steps, inert atmosphere (nitrogen or argon) for sensitive steps

- Purification: Extraction, drying agents (Na2SO4 or MgSO4), column chromatography, recrystallization

Detailed Preparation Steps and Conditions

| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Nucleophilic aromatic substitution of 2,6-dichloro-4-nitroaniline with 4-methylpiperazine | Reflux in ethanol or methanol, sometimes with K2CO3 in DMF or DMSO, 5-26 h at 80°C | 59-87% | Reaction monitored by TLC, extraction with CH2Cl2/MeOH or EA, drying over Na2SO4 |

| 2 | Catalytic hydrogenation of nitro group to amine | Pd/C (5-10%), hydrogen atmosphere, methanol or ethanol solvent, room temperature or reflux for 3-24 h | 97-100% | Filtration through Celite, concentration under reduced pressure, purification by column chromatography or recrystallization |

| 3 | Optional hydrazine hydrate reduction | Pd/C catalyst, ethanol, reflux at 78-80°C for 0.5-2 h under inert atmosphere | 99% | Alternative to hydrogenation, efficient reduction of nitro to amine |

| 4 | Purification and isolation | Column chromatography (silica gel), recrystallization from ethanol or ethyl acetate | - | Final product obtained as solid, characterized by NMR, MS |

Reaction Mechanism Insights

- The initial substitution involves nucleophilic attack by the nitrogen of 4-methylpiperazine on the aromatic ring bearing electron-withdrawing nitro and chloro substituents, facilitating displacement of a leaving group (usually a halogen).

- The nitro group is subsequently reduced to an amine via catalytic hydrogenation or hydrazine hydrate reduction, enhancing the compound’s reactivity for further functionalization if needed.

- The presence of two chlorine atoms at positions 2 and 6 on the phenyl ring influences the electronic environment, affecting reaction rates and regioselectivity.

Representative Experimental Procedure (Adapted from Literature)

Step A: Substitution Reaction

50 g of 1-bromo-4-nitrobenzene (or 2,6-dichloro-4-nitroaniline) is mixed with 55 mL of 4-methylpiperazine and heated at 80°C for 26 hours without solvent or refluxed in DMF with potassium carbonate for 5 hours. Upon completion, the mixture is cooled, diluted with water, and extracted with dichloromethane/methanol (8:2). The organic layer is dried over sodium sulfate, filtered, and evaporated under reduced pressure to yield crude product.

Step B: Catalytic Hydrogenation

The crude nitro-substituted piperazine is dissolved in methanol or ethanol, and 10% Pd/C catalyst is added. The mixture is stirred under hydrogen gas at room temperature for 3 to 24 hours. After completion, the catalyst is removed by filtration through Celite, and the filtrate is concentrated. The product is purified by column chromatography or recrystallization to obtain the amine derivative with yields up to 99%.

Data Summary Table of Key Preparation Conditions and Outcomes

| Parameter | Typical Range | Comments |

|---|---|---|

| Reaction temperature (substitution) | 80°C | Neat or reflux in polar solvents |

| Reaction time (substitution) | 5-26 hours | Depends on solvent and base |

| Catalyst for reduction | Pd/C (5-10%) | Hydrogenation preferred; hydrazine hydrate alternative |

| Reduction temperature | 20-80°C | Room temperature to reflux |

| Reduction time | 3-24 hours | Hydrogenation; hydrazine reduction shorter |

| Solvents | Methanol, ethanol, DMF, DMSO | Polar solvents facilitate substitution |

| Yield (overall) | 59-100% | High yields typical with optimized conditions |

| Purification | Column chromatography, recrystallization | Essential for product purity |

Research Findings and Notes

- The substitution reaction is highly dependent on the choice of solvent and base; polar aprotic solvents with potassium carbonate yield better conversion.

- Catalytic hydrogenation using palladium on carbon under mild conditions provides excellent yields and purity of the amine product.

- Hydrazine hydrate reduction offers an alternative method with similarly high yields but requires careful temperature control and inert atmosphere.

- The compound’s dichloro and nitro substituents require careful handling due to their influence on reactivity and potential toxicity.

- The final product is characterized by spectroscopic methods (1H NMR, MS) confirming the expected molecular weight and structure.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichloro-4-nitrophenyl)-4-methylpiperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

The compound 1-(2,6-Dichloro-4-nitrophenyl)-4-methylpiperazine (CAS: 1239840-69-7) is a significant chemical entity with various applications in scientific research and pharmaceutical development. This article delves into its applications, supported by comprehensive data tables and case studies.

Structural Information

- IUPAC Name : this compound

- SMILES Notation : CN1CCN(C2=C(Cl)C=C(N+[O-])C=C2Cl)CC1

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural modifications can lead to compounds with enhanced biological activity, particularly in the fields of anti-infectives and anti-cancer agents.

Case Study: Synthesis of Anticancer Agents

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The introduction of different functional groups on the piperazine ring has been shown to enhance selectivity and potency against specific cancer types.

Neuropharmacology

This compound is also explored for its potential neuropharmacological applications. The piperazine moiety is known for its ability to interact with neurotransmitter systems, making it a candidate for developing treatments for neurological disorders.

Case Study: Dopamine Receptor Modulation

Research indicates that analogs of this compound can modulate dopamine receptors, suggesting potential use in treating conditions like schizophrenia and Parkinson's disease.

Chemical Biology

In chemical biology, this compound acts as a tool for probing biological systems due to its ability to selectively bind to certain proteins or enzymes.

Data Table: Binding Affinity Studies

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloro-4-nitrophenyl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. For example, it may inhibit enzymes involved in protein synthesis or metabolic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Key analogs and their structural differences are summarized below:

Structural Insights :

- Electron-Withdrawing Effects : The target compound’s 2,6-dichloro-4-nitrophenyl group enhances electron-withdrawing effects compared to analogs with single nitro (e.g., ) or mixed substituents (e.g., ). This may increase stability and influence binding to hydrophobic targets .

Physicochemical Properties

Calculated properties (using molecular weight and substituent contributions):

| Compound | Molecular Weight (g/mol) | logP (Estimated) | Solubility (Predicted) | |

|---|---|---|---|---|

| This compound | 316.1 | ~3.5 | Low (hydrophobic) | |

| 1-Methyl-4-(4-nitrophenyl)piperazine | 222.0 | ~1.8 | Moderate | |

| BD1063 | 329.2 | ~3.8 | Low |

Key Observations :

- The target compound’s logP (~3.5) is higher than non-chlorinated analogs (e.g., : logP ~1.8), suggesting greater membrane permeability but reduced aqueous solubility.

Biological Activity

1-(2,6-Dichloro-4-nitrophenyl)-4-methylpiperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperazine core substituted with a dichloro and nitrophenyl group. Its chemical formula is , and it exhibits properties that make it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various enzymes through competitive or non-competitive mechanisms, affecting cellular pathways involved in proliferation and survival.

- Receptor Binding : It has shown potential in binding to aminergic receptors, which play crucial roles in neurotransmission and other physiological processes .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including chronic myeloid leukemia (CML) cells. The compound's mechanism involves the modulation of signaling pathways associated with cell survival and death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses activity against several bacterial strains, indicating its potential as an antimicrobial agent .

Case Studies

- Chronic Myeloid Leukemia (CML) : A study highlighted the efficacy of this compound in inhibiting Bcr-Abl signaling pathways in CML cells. This inhibition led to reduced cell proliferation and increased apoptosis .

- In Vitro Toxicity Assessment : Another investigation assessed the toxicity profile of the compound, revealing a favorable safety margin in non-cancerous cell lines compared to cancerous ones, suggesting selective cytotoxicity .

Research Findings Summary

Q & A

Q. Q1. What are the recommended synthetic routes for 1-(2,6-Dichloro-4-nitrophenyl)-4-methylpiperazine, and how can reaction conditions be optimized?

A1. Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example:

- Step 1 : Nitration of 2,6-dichlorobenzene to form 2,6-dichloro-4-nitrobenzene.

- Step 2 : Reaction with 4-methylpiperazine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) to facilitate substitution at the nitro-activated position .

- Optimization : Adjust reaction temperature (80–120°C), stoichiometric ratios (1:1.2 aryl halide:piperazine), and catalyst (e.g., CuI for Ullmann-type coupling). Monitor progress via TLC or HPLC .

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

A2. Essential techniques include:

- ¹H/¹³C NMR : Confirm substitution pattern on the aromatic ring (e.g., para-nitro group) and methylpiperazine integration.

- HRMS : Validate molecular formula (C₁₁H₁₂Cl₂N₃O₂).

- IR : Identify nitro group stretches (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric) and C-Cl bonds (~700 cm⁻¹) .

- Elemental Analysis : Ensure purity (>95%) and rule out residual solvents.

Q. Q3. What safety protocols are essential when handling this compound in laboratory settings?

A3. Key precautions include:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye irritation (Category 2 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of toxic decomposition products (e.g., NOₓ, Cl₂).

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. Q4. How can researchers address regioselectivity challenges during the synthesis of halogenated nitroaromatic-piperazine derivatives?

A4. Regioselectivity is influenced by:

- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) direct substitution to the para position. Steric hindrance from 2,6-dichloro groups further limits reactivity at meta positions .

- Catalytic Systems : Transition metals (e.g., Pd for Buchwald-Hartwig coupling) enhance specificity. For example, Pd(OAc)₂ with Xantphos ligand improves yields in arylpiperazine couplings .

- Computational Modeling : DFT calculations predict reactive sites and transition states to guide synthetic design .

Q. Q5. How can the pharmacological activity of this compound be evaluated against neurological targets like sigma receptors?

A5. Key methodologies include:

- In Vitro Binding Assays : Use radiolabeled ligands (e.g., [³H]DTG) in competitive binding studies with brain homogenates. Calculate IC₅₀ values to assess affinity for σ-1/σ-2 receptors .

- Functional Assays : Measure modulation of NMDA-evoked neurotransmitter release in hippocampal slices (e.g., norepinephrine overflow) to evaluate σ receptor-mediated effects .

- Structural Analogues : Compare with BD1063 (a σ-1 antagonist) to infer mechanistic similarities .

Q. Q6. What strategies improve the solubility and bioavailability of this hydrophobic compound for in vivo studies?

A6. Approaches include:

- Cyclodextrin Complexation : Form inclusion complexes with β-cyclodextrin (1:1 molar ratio) in ethanol/water at 45°C for 5 hours, enhancing aqueous solubility .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation to increase hydrophilicity.

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 100–200 nm) for sustained release .

Q. Q7. How can structure-activity relationship (SAR) studies guide the optimization of antimicrobial derivatives?

A7. Focus on:

- Substituent Variation : Test analogues with -CF₃ (electron-withdrawing) or -OCH₃ (electron-donating) groups on the aryl ring. For example, 1-(4-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine showed moderate activity against S. aureus (MIC: 8 µg/mL) .

- Bioisosteric Replacement : Replace nitro groups with cyano or sulfonamide moieties to balance potency and toxicity.

- 3D-QSAR Models : Use CoMFA/CoMSIA to correlate steric/electronic properties with MIC values .

Q. Q8. What in vitro models are suitable for assessing metabolic stability and cytochrome P450 interactions?

A8. Key models include:

- Hepatic Microsomes : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS to calculate t₁/₂ and CLint .

- CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to determine IC₅₀ values.

- Reactive Metabolite Screening : Trapping studies with glutathione (GSH) to identify electrophilic intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.